5-Bromo-2-methyl-4-(4-nitrophenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-12-9(10(11)16-6)7-2-4-8(5-3-7)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJUXYQCUREBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266654 | |
| Record name | 5-Bromo-2-methyl-4-(4-nitrophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-44-7 | |
| Record name | 5-Bromo-2-methyl-4-(4-nitrophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-4-(4-nitrophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C) for Definitive Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5-Bromo-2-methyl-4-(4-nitrophenyl)-1,3-thiazole, both ¹H and ¹³C NMR spectra provide crucial data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group protons at the C2 position of the thiazole (B1198619) ring would likely appear as a sharp singlet in the upfield region, typically around δ 2.5-2.8 ppm. The protons of the 4-nitrophenyl group would present as a characteristic AA'BB' system in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing effect of the nitro group, the two protons ortho to it are expected to be deshielded and resonate at a lower field (around δ 8.2-8.4 ppm) as a doublet, while the two protons meta to the nitro group would appear at a slightly higher field (around δ 7.8-8.0 ppm) as another doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The methyl carbon is expected in the high-field region (δ 20-25 ppm). The carbons of the thiazole ring would resonate at characteristic chemical shifts, with C2, C4, and C5 being influenced by their respective substituents (methyl, nitrophenyl, and bromo). Based on data from similar thiazole derivatives, the C2 carbon, attached to the methyl group and nitrogen, might appear around δ 165-170 ppm. asianpubs.org The C4 and C5 carbons, part of the C=C bond and substituted with the nitrophenyl group and bromine, respectively, would be found in the δ 110-150 ppm range. asianpubs.org The carbons of the 4-nitrophenyl ring would show four distinct signals in the aromatic region (δ 120-150 ppm), including the ipso-carbon attached to the thiazole ring, the two equivalent ortho carbons, the two equivalent meta carbons, and the carbon atom bearing the nitro group, which is typically the most deshielded of the phenyl carbons. asianpubs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -CH₃ (on C2) | ~2.7 (s, 3H) | ~20 |
| Aromatic H (ortho to -NO₂) | ~8.3 (d, 2H) | - |
| Aromatic H (meta to -NO₂) | ~7.9 (d, 2H) | - |
| Thiazole C2 | - | ~168 |
| Thiazole C4 | - | ~148 |
| Thiazole C5 | - | ~115 |
| Aromatic C (ipso, attached to thiazole) | - | ~138 |
| Aromatic C (ortho to -NO₂) | - | ~129 |
| Aromatic C (meta to -NO₂) | - | ~124 |
| Aromatic C (attached to -NO₂) | - | ~147 |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of the nitro group (-NO₂) would be confirmed by strong, distinct peaks corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The thiazole ring itself would exhibit characteristic C=N stretching vibrations in the 1500-1650 cm⁻¹ region. tsijournals.com Aromatic C=C stretching vibrations from both the thiazole and nitrophenyl rings are expected in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. tsijournals.com The C-S stretching vibration, characteristic of the thiazole ring, typically appears as a weaker band in the 600-800 cm⁻¹ region. tsijournals.com
Table 2: Predicted Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aliphatic C-H (-CH₃) | Stretching | 2850 - 2980 |
| Aromatic/Heteroaromatic C=C / C=N | Stretching | 1400 - 1650 |
| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1550 |
| Nitro (-NO₂) | Symmetric Stretching | 1340 - 1360 |
| C-Br | Stretching | 500 - 600 |
| C-S (Thiazole) | Stretching | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of the title compound is C₁₀H₇BrN₂O₂S, giving a molecular weight of approximately 298.96 g/mol (for ⁷⁹Br) and 300.96 g/mol (for ⁸¹Br).
In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet of nearly equal intensity (M⁺ and M+2) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). semanticscholar.org This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for thiazoles involve the cleavage of the ring or loss of substituents. nih.gov Plausible fragmentation could include the loss of the bromine atom ([M-Br]⁺), the nitro group ([M-NO₂]⁺), or a neutral NO molecule followed by CO. Cleavage of the methyl group ([M-CH₃]⁺) is also a likely pathway. The stability of the thiazole and phenyl rings would likely result in fragment ions corresponding to these core structures.
Table 3: Predicted Key Ions in the Mass Spectrum
| m/z Value | Proposed Fragment Ion |
|---|---|
| ~301 / 299 | [C₁₀H₇BrN₂O₂S]⁺ (Molecular Ion, M⁺/M+2) |
| ~220 | [M - Br]⁺ |
| ~255 / 253 | [M - NO₂]⁺ |
| ~286 / 284 | [M - CH₃]⁺ |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores and auxochromes. The this compound molecule contains two major chromophoric systems: the thiazole ring and the 4-nitrophenyl group.
The conjugated system extending across the phenyl and thiazole rings is expected to result in strong π → π* transitions. The 4-nitrophenyl group is a particularly strong chromophore, and its presence typically leads to a strong absorption band in the UV region. An aqueous solution of 4-nitrophenol, for example, shows an absorption peak that shifts to around 400 nm upon formation of the phenolate ion. researchgate.net Similarly, the title compound is expected to exhibit strong absorption maxima (λmax), likely in the 300-400 nm range, attributable to the extended π-conjugation and the presence of the nitro group. Weaker n → π* transitions, possibly involving the lone pairs on the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the nitro group, may also be observed.
Table 4: Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |
|---|---|---|
| ~250-280 | π → π | Thiazole Ring |
| ~300-400 | π → π | 4-Nitrophenyl group / Conjugated System |
| >400 | n → π* | -NO₂, Thiazole N/S atoms |
X-ray Crystallography for Three-Dimensional Structural Analysis
Single-crystal X-ray crystallography provides the most unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for the title compound are not available, analysis of closely related structures allows for a reliable prediction of its key structural features. nih.govnih.gov
It is expected that both the thiazole and the phenyl rings would be largely planar. A key parameter would be the dihedral angle between the planes of these two rings, which influences the degree of π-conjugation between them. researchgate.net In similar 4-phenylthiazole structures, this angle can vary depending on the steric hindrance imposed by other substituents. scielo.org.za The technique would also precisely locate the positions of the bromine, methyl, and nitro group substituents on their respective rings, confirming the 5-bromo, 2-methyl, and 4-(4-nitrophenyl) connectivity. Intermolecular interactions, such as π-stacking or halogen bonding, which dictate the crystal packing, would also be revealed. researchgate.net
Table 5: Expected X-ray Crystallographic Parameters (based on analogous structures)
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements in Å and degrees |
| Bond Lengths & Angles | Confirmation of covalent structure |
| Dihedral Angle (Thiazole-Phenyl) | Information on molecular conformation |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate its empirical formula.
For this compound, with the molecular formula C₁₀H₇BrN₂O₂S, the theoretical elemental composition can be calculated. Experimental results from a CHNS+Br analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the correctness of the assigned molecular formula. nih.govresearchgate.net
Table 6: Theoretical Elemental Composition of C₁₀H₇BrN₂O₂S
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 40.14% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.36% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 26.71% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.36% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 10.69% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 10.72% |
| Total | - | - | 299.142 | 100.00% |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
In-depth Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data
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Theoretical and Computational Investigations of 5 Bromo 2 Methyl 4 4 Nitrophenyl 1,3 Thiazole
Molecular Modeling and Simulation Approaches
Pharmacophore Modeling and 3D-QSAR for Structure-Activity Relationship Prediction
While the methodologies listed—such as Density Functional Theory (DFT), HOMO-LUMO analysis, molecular docking, and 3D-QSAR—are standard computational techniques used to evaluate novel chemical compounds, the application of these methods and the publication of their results are specific to individual research studies.
The search results contained information on related but distinct compounds, such as different isomers (e.g., 2-bromo-5-nitrothiazole) or analogues with different substituents (e.g., 5-Bromo-2-methyl-4-phenyl-1,3-thiazole). However, the electronic, structural, and interactive properties of a molecule are highly sensitive to its specific arrangement of atoms and functional groups. Therefore, data from these related compounds cannot be used to accurately describe 5-Bromo-2-methyl-4-(4-nitrophenyl)-1,3-thiazole without introducing scientific inaccuracies.
To fulfill the request with the required level of scientific rigor, detail, and specific data (including data tables), dedicated computational studies on this compound would need to be performed and published. As no such publications were identified, providing an article that adheres to the user's strict content and outline requirements is not possible.
Molecular Dynamics Simulations to Explore Conformational Space and Stability
Simulations would likely be performed in a solvent box, often water, to mimic physiological conditions. The stability of different conformations can be assessed by analyzing the potential energy of the system over the simulation trajectory. Lower potential energy conformations are generally more stable. Key parameters that would be monitored during the simulation include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD plot indicates that the molecule has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For this compound, higher fluctuations might be observed for the nitro group and the methyl group, while the core thiazole (B1198619) and phenyl rings would be expected to show lower fluctuations.
Radius of Gyration (Rg): This parameter provides an indication of the compactness of the molecule. Significant changes in Rg during a simulation could suggest large conformational transitions.
Hydrogen Bonds: Intramolecular and intermolecular hydrogen bonding (with solvent molecules) would be analyzed to understand the forces stabilizing the molecule's conformation.
Based on studies of similar phenyl-thiazole systems, it is anticipated that the molecule would exhibit a preferred, low-energy conformation where the two rings are not coplanar due to steric hindrance between the hydrogen atoms on the adjacent rings. The exact dihedral angle of this preferred conformation would be influenced by the electronic effects of the bromo and nitro substituents.
| Parameter | Predicted Observation for this compound | Significance |
| Torsion Angle (Thiazole-Phenyl) | Non-planar preferred conformation | Defines the overall molecular shape and steric profile. |
| RMSD | Expected to stabilize after an initial equilibration period | Indicates the system has reached a stable conformational equilibrium. |
| RMSF | Higher fluctuations in peripheral groups (nitro, methyl) | Highlights the more flexible regions of the molecule. |
| Radius of Gyration (Rg) | Relatively stable, indicating a consistent overall shape | Suggests the absence of major unfolding or refolding events. |
Predictive Computational Chemistry for Compound Design
Predictive computational chemistry plays a pivotal role in the rational design of novel compounds with desired properties, building upon the structural and electronic information of a lead molecule like this compound. By employing various computational techniques, researchers can predict how modifications to the chemical structure will impact its biological activity, physicochemical properties, and potential as a therapeutic agent. researchgate.netdntb.gov.ua
One of the primary applications of predictive computational chemistry in this context is the generation of a virtual library of derivatives. This involves systematically modifying the core structure of this compound at specific positions. For instance, the bromo substituent at the 5-position could be replaced with other halogens (chloro, fluoro) or with small alkyl or alkoxy groups. Similarly, the methyl group at the 2-position could be altered, and the nitro group on the phenyl ring could be moved to the ortho or meta positions or replaced with other electron-withdrawing or electron-donating groups.
Once a virtual library is created, computational methods are used to screen and prioritize these new molecules. Key predictive studies include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of the thiazole derivatives with their biological activity. These models can then be used to predict the activity of newly designed compounds.
Molecular Docking: If the biological target of the compound is known, molecular docking can be used to predict the binding affinity and orientation of the designed derivatives within the active site of the target protein. nih.gov This helps in identifying modifications that could enhance binding interactions.
ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) models are crucial for predicting the pharmacokinetic and safety profiles of the designed compounds. This early-stage assessment helps in filtering out molecules that are likely to fail in later stages of drug development.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate various electronic properties of the designed molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These properties are often correlated with the reactivity and biological activity of the compounds.
For this compound, predictive computational chemistry could guide the design of analogs with improved potency, selectivity, or pharmacokinetic properties. For example, if the goal is to enhance the compound's interaction with a specific biological target, modifications could be suggested that introduce new hydrogen bond donors or acceptors, or that improve the hydrophobic interactions with the target's binding pocket.
| Computational Method | Application in Designing Derivatives | Predicted Outcome |
| 3D-QSAR | Correlate structural features with biological activity. | Predict the potency of new analogs. |
| Molecular Docking | Predict binding affinity and mode to a biological target. | Identify modifications that enhance target binding. |
| ADMET Prediction | Assess pharmacokinetic and toxicity profiles. | Filter out compounds with poor drug-like properties. |
| DFT Calculations | Determine electronic properties (HOMO, LUMO). | Correlate electronic structure with reactivity and activity. |
Mechanistic Insights into Biological Activities
Anti-Cancer Activity: Mechanistic Pathways and Molecular Targets
Thiazole-containing compounds have emerged as a versatile class of anti-cancer agents, targeting multiple facets of cancer cell biology. The anti-cancer potential of 5-Bromo-2-methyl-4-(4-nitrophenyl)-1,3-thiazole can be understood by examining the established mechanisms of action for analogous structures.
The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a crucial role in cell growth and proliferation. epo.org Abnormal EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. epo.orgnih.gov Thiazole (B1198619) derivatives have been investigated as EGFR inhibitors. For instance, certain furanopyrimidine-based compounds have shown potent, selective inhibition of mutant EGFR, effectively suppressing tumor growth in preclinical models. nih.gov Molecular docking studies of other heterocyclic scaffolds have identified specific interactions within the ATP-binding pocket of EGFR, which are crucial for inhibitory activity. nih.govresearchgate.net The 4-phenyl substituent on the thiazole ring of the subject compound is a common feature in many kinase inhibitors, suggesting it could potentially anchor the molecule within the EGFR active site.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical target in cancer therapy, primarily involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis. While direct evidence for this compound is unavailable, the broader class of thiazole-containing molecules has demonstrated anti-angiogenic properties, often attributed to VEGFR-2 inhibition.
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer therapies work by inducing apoptosis in malignant cells. Thiazole derivatives have been shown to trigger this process through various mechanisms. For example, a series of pyrazole-benzothiazole compounds were found to induce apoptosis in breast cancer cells in a concentration-dependent manner, an effect confirmed by Annexin V/PI flow cytometry and Western blot analysis. nih.gov Similarly, certain 5-bromo-pyrimidin-2-amine derivatives have been shown to induce apoptosis while simultaneously blocking autophagy, another cellular process. nih.govresearchgate.net
Modulation of the cell cycle is another key anti-cancer strategy. Cancer cells are characterized by uncontrolled division, and arresting the cell cycle can halt their proliferation. Studies on thiazole-naphthalene derivatives have demonstrated that these compounds can arrest the cell cycle in the G2/M phase, preventing cells from entering mitosis. nih.gov This effect is often linked to the disruption of microtubule dynamics, leading to the activation of cell cycle checkpoints and subsequent apoptosis.
Tubulin is a protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. Agents that interfere with tubulin polymerization are among the most effective anti-cancer drugs. Several classes of thiazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to G2/M cell cycle arrest and apoptosis. nih.govmdpi.com
Molecular modeling has shown that substituents on the phenyl ring attached to the thiazole core play a critical role in binding affinity. For example, in one study, a 4-ethoxyphenyl group was found to be optimal for activity, forming key hydrophobic and hydrogen bond interactions within the colchicine-binding pocket. nih.gov The 4-nitrophenyl group of this compound could similarly engage in interactions within this site, suggesting a potential mechanism for its anti-cancer effects.
Table 1: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) for Cytotoxicity | IC₅₀ (µM) for Tubulin Polymerization |
| Thiazole-Naphthalene Derivative (5b) | MCF-7 | 0.48 ± 0.03 | 3.3 |
| 2,4-Disubstituted Thiazole (7c) | Multiple | 3.35 - 5.21 | 2.00 ± 0.12 |
| 2,4-Disubstituted Thiazole (9a) | Multiple | 4.02 - 6.15 | 2.38 ± 0.14 |
| Data synthesized from studies on analogous thiazole compounds. nih.govnih.gov |
Cancer cell proliferation relies on the activity of various enzymes that regulate DNA topology and gene expression.
Topoisomerases are enzymes that manage DNA tangles during replication. Topoisomerase inhibitors prevent this process, leading to DNA damage and cell death. Thiazole-based stilbene (B7821643) analogs have been developed as novel inhibitors of DNA topoisomerase IB, with some compounds showing potency comparable to the clinical drug camptothecin. nih.govnih.gov
Histone Deacetylases (HDACs) are enzymes that modify chromatin structure, influencing gene expression. HDAC inhibitors can reactivate tumor suppressor genes. Studies on 5-aryl-1,3,4-thiadiazole-based hydroxamic acids revealed potent HDAC inhibition and cytotoxicity against several cancer cell lines, often exceeding the potency of the approved drug SAHA. researchgate.net
Peptidyl-prolyl cis-trans isomerase (PIN1) is overexpressed in many cancers and regulates numerous proteins involved in cell growth. Thiazole derivatives bearing an oxalic acid group have been identified as potent PIN1 inhibitors, with IC₅₀ values in the low micromolar range. nih.gov Molecular modeling suggests these compounds fit within the enzyme's active site, providing a basis for further optimization. nih.govresearchgate.net
SAR studies on various thiazole series have provided valuable insights into the features required for anti-cancer activity. For the subject compound, this compound, each component likely contributes to its potential efficacy:
Thiazole Ring: The core scaffold is essential for orienting the substituents in three-dimensional space to interact with biological targets.
4-(4-nitrophenyl) Group: The nature and substitution pattern of the aryl ring at position 4 are critical. In studies of topoisomerase inhibitors, halogen substitution on this ring significantly influenced activity. nih.gov For tubulin inhibitors, electron-donating groups like methoxy (B1213986) or ethoxy at the para-position of this ring were found to enhance potency. nih.gov The strong electron-withdrawing nitro group in the subject compound would confer distinct electronic properties that could influence target binding.
5-Bromo Substituent: The presence of a halogen at the 5-position of the thiazole ring is a common feature in potent derivatives. Bromination at this position is a key step in the synthesis of many active thiazole-based topoisomerase and tubulin inhibitors. nih.govmdpi.com
2-Methyl Group: While SAR studies often focus on larger substituents at the 2-position, the methyl group provides a baseline structure from which more complex and potentially more active analogs can be derived.
Table 2: Cytotoxic Activity (IC₅₀) of Selected Thiazole Derivatives Against Cancer Cell Lines
| Compound Class | R Group (Substitution) | MCF-7 (µM) | HepG2 (µM) | HCT-116 (µM) |
| 2-(hydrazinyl)-1,3-thiazole | p-phenolic OH, methyl (3c) | 13.66 | - | - |
| 2-(hydrazinyl)-1,3-thiazole | acetylhydrazine (4) | 5.73 | - | - |
| Thiazolidinone | Bromide (4b) | 31.5 ± 1.91 | 51.7 ± 3.13 | - |
| Thiazolidinone | Acetyloxy (5) | 28.0 ± 1.69 | 26.8 ± 1.62 | - |
| Thiazole-stilbene | 4-tert-butylstyryl (11) | 0.78 | - | 0.62 |
| Data synthesized from studies on analogous thiazole compounds. nih.govnih.govmdpi.com |
Antimicrobial Activity: Molecular Mechanisms and Target Interactions
The thiazole nucleus is also a key component of many compounds with significant antimicrobial properties. The rise of drug-resistant pathogens necessitates the development of new anti-infective agents, and thiazole derivatives represent a promising avenue of research.
The mechanism of action for antimicrobial thiazoles often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The sulfur atom in the thiazole ring is thought to facilitate penetration of microbial cell walls. nih.gov Molecular docking studies have helped to identify potential targets. For example, phenylalanyl-tRNA synthetase (PheRS), an enzyme vital for bacterial protein biosynthesis, has been identified as a likely target for some thiazole derivatives. nih.gov
Another important target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov The 4-thiazolidinone (B1220212) moiety, structurally related to thiazole, is believed to mimic a natural substrate to inhibit MurB. nih.govmdpi.com SAR studies indicate that structural modifications, such as the fusion of a benzene (B151609) ring to form a benzothiazole (B30560), can positively influence antimicrobial activity. nih.gov Furthermore, the presence of electron-withdrawing groups on aryl substituents can enhance the antibacterial effects of related heterocyclic compounds. nih.gov The 4-nitrophenyl group on this compound could therefore contribute to its potential antimicrobial efficacy.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives
| Compound Class | Substituent | Target Organism | MIC (µg/mL) |
| Benzo[d]thiazole | 4-hydroxyphenyl (13) | S. aureus | 50-75 |
| Benzo[d]thiazole | 4-hydroxyphenyl (14) | E. coli | 50-75 |
| 5-methylthiazole-thiazolidinone | 4-chlorobenzylidene (12) | MRSA | 67.5-135.1 (µM) |
| Data synthesized from studies on analogous thiazole compounds. mdpi.comnih.gov |
Inhibition of Bacterial Cell Wall Synthesis (e.g., Penicillin-Binding Proteins)
The bacterial cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. basicmedicalkey.com A key component of this wall is peptidoglycan, and its synthesis is a primary target for many antibiotics. basicmedicalkey.com Penicillin-binding proteins (PBPs) are a group of enzymes essential for the final steps of peptidoglycan assembly. nih.gov By inhibiting these proteins, the synthesis of the cell wall is disrupted, leading to bacterial cell death. basicmedicalkey.comnih.gov
Research on related thiazole-containing compounds has highlighted their potential to act as noncovalent inhibitors of PBPs. For instance, studies on anthranilic acid derivatives have shown that specific substitutions, such as a 5-bromo group, can be crucial for inhibitory activity against PBPs like PBP2a, which is known to confer methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.govmdpi.com The presence and position of substituents on the thiazole ring and associated phenyl rings play a significant role in determining the inhibitory potency against these vital bacterial enzymes.
Alteration of Microbial Membrane Permeability
The cell membrane is a vital barrier that controls the passage of substances into and out of the microbial cell. Disruption of this membrane's integrity can lead to leakage of essential cytoplasmic contents and ultimately, cell death. basicmedicalkey.com Some antimicrobial agents, particularly those with amphipathic properties, can interact with the membrane, leading to increased permeability. nih.gov While direct studies on this compound's effect on membrane permeability are not extensively detailed in the provided results, the general mechanism for related antimicrobial compounds involves electrostatic and hydrophobic interactions with the cell membrane, causing damage. nih.gov The lipophilic nature of the thiazole ring and its substituents likely contributes to its ability to interact with and disrupt the microbial cell membrane.
Disruption of Quorum Sensing Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. plos.orgdoaj.org This system regulates various processes, including biofilm formation and the expression of virulence factors. plos.orgnih.gov Inhibiting QS is a promising strategy to control bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance. frontiersin.org
QS inhibitors can act through various mechanisms, such as degrading signaling molecules or blocking their receptors. frontiersin.org Thiazole-based compounds have been investigated for their potential to interfere with QS systems. For example, certain thiazole derivatives have been identified as potent blockers of Pseudomonas aeruginosa pathogenicity by inhibiting its QS system. dntb.gov.ua The structural features of this compound, including its heterocyclic core, suggest it may have the potential to interact with components of the QS machinery, thereby disrupting bacterial communication and virulence.
Inhibition of Fungal Sterol Biosynthesis (e.g., Sterol 14α-Demethylase)
In fungi, ergosterol (B1671047) is an essential component of the cell membrane, analogous to cholesterol in mammals. The biosynthesis of ergosterol is a critical pathway for fungal viability, and its inhibition is a major target for antifungal drugs. researchgate.net Sterol 14α-demethylase (CYP51) is a key enzyme in this pathway, responsible for the oxidative removal of the 14α-methyl group from sterol precursors. nih.govwikipedia.org Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and impaired fungal growth. nih.gov
Azole antifungals, which often contain a five-membered heterocyclic ring like thiazole, are well-known inhibitors of CYP51. nih.gov The nitrogen atom in the azole ring coordinates with the heme iron atom in the active site of the enzyme, preventing it from carrying out its demethylation function. nih.gov While specific studies on this compound's direct inhibition of fungal sterol biosynthesis are not detailed, its structural similarity to known azole antifungals suggests a plausible mechanism of action through the inhibition of sterol 14α-demethylase.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent derivatives. For thiazole-based antimicrobial agents, several key structural features have been identified as important for their efficacy.
The nature and position of substituents on the thiazole and associated phenyl rings significantly impact antimicrobial activity. nih.govkcl.ac.uk For instance, the presence of a halogen, such as bromine, at position 5 of the thiazole ring has been shown to be favorable for activity in some series of compounds. mdpi.com Similarly, the nitro group on the phenyl ring is a common feature in many antimicrobial compounds and is often essential for their activity. brieflands.comut.ac.ir
SAR studies on various thiazole derivatives have revealed that:
The type of substituent at the C-2 and C-4 positions of the thiazole ring can modulate the spectrum of activity against different microbial strains. researchgate.net
The lipophilicity and electronic properties of the substituents play a critical role in the compound's ability to penetrate microbial cells and interact with its target. kcl.ac.uk
Table 1: Key Structural Features and Their Impact on Antimicrobial Activity
| Structural Feature | Impact on Antimicrobial Activity |
|---|---|
| 5-Bromo substituent on the thiazole ring | Often enhances activity against certain bacterial strains. mdpi.com |
| 4-Nitrophenyl group | A common pharmacophore in antimicrobial agents, often crucial for activity. brieflands.comut.ac.ir |
| Substituents at the C-2 position of the thiazole ring | Can influence the spectrum and potency of antimicrobial action. researchgate.net |
| Overall lipophilicity and electronic properties | Affects cell penetration and target interaction. kcl.ac.uk |
Anti-Inflammatory Activity: Cellular and Molecular Basis
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. wjpmr.com The anti-inflammatory properties of this compound are attributed to its ability to modulate the activity of key enzymes involved in the inflammatory cascade.
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. caldic.commdpi.comresearchgate.net COX exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. caldic.com 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov
Thiazole derivatives have been extensively studied as inhibitors of both COX and LOX enzymes. nih.gov The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on their ability to inhibit COX enzymes. biointerfaceresearch.com SAR studies on thiazole-based compounds have shown that specific substitutions can lead to potent and selective inhibition of COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.govsemanticscholar.org
Similarly, many thiazole derivatives have demonstrated significant 5-LOX inhibitory activity. nih.gov The ability of a compound to dually inhibit both COX-2 and 5-LOX is considered a promising strategy for developing novel anti-inflammatory agents with a broader spectrum of action. semanticscholar.org The structural characteristics of this compound, including the substituted phenyl and thiazole rings, are consistent with features found in other known COX and LOX inhibitors, suggesting that its anti-inflammatory effects are likely mediated through the modulation of these key enzymes. nih.govsemanticscholar.org
Table 2: Summary of Mechanistic Insights
| Biological Activity | Key Molecular Target/Mechanism |
|---|---|
| Antimicrobial | Inhibition of Penicillin-Binding Proteins nih.govmdpi.com |
| Alteration of microbial membrane permeability basicmedicalkey.comnih.gov | |
| Disruption of quorum sensing nih.govfrontiersin.org | |
| Inhibition of fungal sterol 14α-demethylase nih.govnih.gov | |
| Anti-inflammatory | Modulation of Cyclooxygenase (COX) enzymes caldic.comnih.gov |
| Modulation of Lipoxygenase (LOX) enzymes mdpi.comnih.gov |
Inhibition of Pro-inflammatory Mediators (e.g., TNFα, IL-8)
There is no specific information available from the performed searches regarding the ability of this compound to inhibit pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-8 (IL-8). While other novel thiazole derivatives have been investigated for their anti-inflammatory potential by assessing their impact on such cytokines, data for this specific compound is absent. wjpmr.comresearchgate.netsemanticscholar.org Studies on other complex heterocyclic compounds have demonstrated mechanisms involving the inhibition of TNF-α and IL-8, but these findings cannot be attributed to this compound. nih.govnih.gov
Antioxidant Activity: Radical Scavenging and Enzyme Inhibition
No specific studies were found that evaluated the antioxidant, radical scavenging, or enzyme-inhibiting activities of this compound. The antioxidant potential of various other thiazole-containing compounds has been documented, often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. researchgate.netsemanticscholar.orgnih.govmdpi.com
Information detailing the specific mechanisms of radical scavenging for this compound is not available. Research on other classes of compounds, such as phenolic thiazoles and polyphenolic compounds, has explored these mechanisms, but the findings are not transferable to the compound . semanticscholar.orgnih.gov
There is no available data on the interaction of this compound with oxidative stress pathways. Studies on different brominated compounds and bromophenol derivatives have shown modulation of pathways like the Nrf2 pathway, which is crucial in cellular defense against oxidative stress, but similar investigations for the target thiazole compound have not been found. nih.govmdpi.com
Enzyme Inhibition Studies (Beyond Cancer/Antimicrobial)
Specific enzyme inhibition studies for this compound, outside of cancer and antimicrobial research, are not present in the available literature.
No data was found regarding the inhibition of Monoamine Oxidase B (MAO-B) by this compound. While structurally related compounds like 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective MAO-B inhibitors, this activity has not been reported for the specific compound of interest. nih.govmdpi.comresearchgate.net
There is no evidence from the conducted searches to suggest that this compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Numerous other thiazole derivatives, as well as benzofuran-triazole hybrids, have been synthesized and tested for their potential as cholinesterase inhibitors in the context of neurodegenerative diseases, but this specific compound is not among them. nih.govcumhuriyet.edu.trnih.govresearchgate.net
Alpha-Amylase Inhibition in Antidiabetic Research
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes. rasayanjournal.co.in Although no specific studies detailing the α-amylase inhibitory activity of this compound have been identified, the broader class of thiazole derivatives has been a focus of antidiabetic research. rasayanjournal.co.inrjptonline.org
Thiazole-containing compounds, such as rosiglitazone (B1679542) and pioglitazone, are known for their effectiveness in controlling elevated blood sugar. rjptonline.org Research has expanded to investigate other enzymatic targets for thiazole derivatives beyond their traditional roles, including α-amylase and α-glucosidase. rasayanjournal.co.in For instance, a study on various thiazole derivatives demonstrated that compounds featuring an indolyl-pyrazolyl-thiazole structure exhibited potent antihyperglycemic activity by inhibiting α-amylase and α-glucosidase. rjptonline.org The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole core has been noted in compounds with significant inhibitory effects. nih.gov Specifically, the 4-nitrophenyl substituent present in the subject compound is a strong electron-withdrawing group, which has been associated with bioactivity in other heterocyclic compounds. scielo.brnih.gov
The general mechanism for α-amylase inhibitors involves binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates like starch into simple sugars. This action slows the absorption of glucose into the bloodstream. Molecular docking studies on related heterocyclic compounds suggest that binding is often stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues in the enzyme's active site. scielo.br
Table 1: Alpha-Amylase Inhibitory Activity of Selected Heterocyclic Derivatives
| Compound Type | Example Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Indolyl-Pyrazolyl-Thiazole | 2-(5-(1H–indol–3-yl)–3–phenyl-1H–pyrazol–1-yl)-4-(4-bromo phenyl) thiazole | α-Amylase & α-Glucosidase | 171.8 µg/mL | rjptonline.org |
Note: The data in this table is for structurally related or conceptually similar compounds and not for this compound.
Molecular Recognition and DNA Binding
The interaction of small molecules with DNA is a fundamental aspect of drug action, particularly for anticancer agents. While there is no specific literature on the DNA binding properties of this compound, various thiazole-containing molecules have been shown to interact with nucleic acids through different mechanisms.
Thiazole rings can be incorporated into larger molecular scaffolds designed to recognize specific DNA sequences. These molecules often bind within the minor groove of the DNA double helix. For example, thiazole-containing polyamides have been developed that can distinguish between GC and AT base pairs. cu.edu.egresearchgate.net The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, potentially interacting with the exocyclic 2-amino group of guanine, which resides in the minor groove. researchgate.net
Another potential mode of interaction is intercalation, where the planar aromatic structure of a molecule inserts between the base pairs of the DNA. Studies on some N-phenylmorpholine derivatives linked with a thiazole moiety have shown an intercalation binding mode, which was evaluated using UV-Vis absorption and viscosity measurements. cu.edu.eg Molecular docking studies of other thiazolo[5,4-b]pyridine (B1319707) derivatives also suggest an intercalative binding mode. researchgate.net Given the planar nature of the phenyl and thiazole rings in this compound, an intercalative mechanism could be hypothesized, though this would require experimental validation.
Thiazole derivatives are integral components of several important fluorescent dyes used in molecular biology and bioassays. tandfonline.com One of the most well-known is Thiazole Orange (TO), which exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. rasayanjournal.co.intandfonline.com The mechanism for this "turn-on" fluorescence is related to the restriction of intramolecular rotation between its quinoline (B57606) and benzothiazole rings upon intercalation into DNA or RNA. rasayanjournal.co.in In its free form in solution, the molecule can undergo non-radiative decay through torsional motion, quenching fluorescence. When bound, this motion is hindered, leading to a dramatic enhancement of fluorescence. rasayanjournal.co.in
While this compound is not Thiazole Orange, the principle of using heterocyclic cores for developing fluorescent probes is well-established. nih.gov Benzothiazole derivatives, which share the thiazole core, have been synthesized to act as fluorescent probes for detecting various analytes, including reactive oxygen species. nih.gov The fluorescent properties of a molecule are highly dependent on its specific electronic structure, including the nature and position of substituents. The presence of a nitrophenyl group, a known quencher in some contexts, and a bromine atom would significantly influence the photophysical properties of the thiazole core. niscpr.res.in Without experimental data, it is difficult to predict whether this compound would function as a useful fluorescent probe.
Other Mechanistic Biological Investigations (e.g., Anticonvulsant)
The thiazole scaffold is present in a wide range of biologically active compounds, and its derivatives have been extensively investigated for anticonvulsant properties. tandfonline.comnih.gov Epilepsy is a neurological disorder characterized by abnormal electrical discharges in the brain, and many antiepileptic drugs act by modulating ion channels or neurotransmitter systems. nih.gov
Though specific anticonvulsant studies on this compound were not found, research on related structures provides mechanistic clues. For example, a series of thiazolidin-4-one substituted thiazoles were synthesized and screened for antiepileptic potency. nih.gov One of the most active compounds in that series was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one, which notably contains the 4-nitrophenyl moiety. biointerfaceresearch.com Another study found that a compound containing a 4-bromophenyl-thiazole group showed high anticonvulsant activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. tandfonline.com
The precise mechanism of action for many thiazole-based anticonvulsants is still under investigation, but several hypotheses exist. Some studies suggest that the influence of these compounds on ion channels is a plausible mechanism. niscpr.res.in Other research points towards the inhibition of enzymes like monoamine oxidase (MAO), given the chemical similarity of some active compounds to known MAO inhibitors. niscpr.res.in The anticonvulsant pharmacophore model often includes a hydrophobic aromatic domain, a hydrogen-bonding domain, and an electron-donor group, features that can be identified within the structure of many bioactive thiazoles. mdpi.com
Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES | 13.4 | tandfonline.com |
| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | PTZ | 81.6 | tandfonline.com |
Note: The data in this table is for structurally related compounds and not for this compound.
Future Research Directions and Challenges
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
While the fundamental Hantzsch thiazole (B1198619) synthesis provides a reliable method for creating the thiazole ring, future research must focus on developing more advanced and efficient synthetic strategies. A primary challenge lies in achieving greater control over reaction conditions to improve yields and reduce the formation of byproducts. The development of one-pot, multi-component reactions represents a significant opportunity to streamline the synthesis of complex thiazole derivatives, making the process more time- and cost-effective. nih.gov
Furthermore, exploring novel catalytic systems, including nanocatalysts and eco-friendly catalysts, could lead to more sustainable and efficient synthetic routes. researchgate.net Methodologies that allow for the late-stage functionalization of the thiazole core would be particularly valuable, enabling the rapid generation of a library of analogues for screening purposes. The goal is to create synthetic pathways that are not only high-yielding but also offer precise control over the placement of substituents, a critical factor for tuning the molecule's properties. mdpi.comnih.gov Visible-light-driven methods and ultrasound-assisted synthesis also present innovative approaches that could offer milder reaction conditions and shorter reaction times. acs.orgrsc.org
Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Key modifications for investigation would include:
The 5-Bromo Position: Replacing the bromine with other halogens (Cl, F, I) or with hydrogen-bond accepting groups to determine the impact of electronegativity and size on biological interactions. mdpi.com
The 2-Methyl Group: Substituting the methyl group with larger alkyl chains or other hydrophobic moieties to probe its role in binding and solubility. mdpi.com
The 4-(4-nitrophenyl) Ring: Altering the position of the nitro group (e.g., to the meta or ortho position) or replacing it with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. nih.govrsc.org
These studies will be essential for identifying the key pharmacophoric features required for specific biological activities and for optimizing the compound for desired properties such as solubility, stability, and target affinity. acs.orgnih.gov
Table 1: Key Substituents and Their Potential Impact on Activity
| Substituent Position | Current Group | Potential Modifications | Rationale for Investigation |
|---|---|---|---|
| C5 | Bromo | Other Halogens (F, Cl), Pseudohalogens | Elucidate the role of electronegativity and steric bulk on target binding. mdpi.comrsc.org |
| C2 | Methyl | Larger Alkyls, Cyclic Groups | Investigate the influence of hydrophobicity and size on activity and solubility. mdpi.com |
| C4-Phenyl | 4-Nitro | 2-Nitro, 3-Nitro, Amino, Methoxy (B1213986) | Modulate electronic properties to fine-tune interactions with biological targets. nih.gov |
Exploration of New Molecular Targets and Biological Pathways
The thiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net While the specific biological profile of 5-Bromo-2-methyl-4-(4-nitrophenyl)-1,3-thiazole is not extensively defined, its structural motifs suggest several promising avenues for investigation. The presence of the nitrophenyl group, for instance, is a feature in derivatives known to inhibit human monoamine oxidase B (hMAO-B), a target relevant to neurodegenerative diseases. nih.govresearchgate.net
Future research should involve broad-based screening of the compound against various classes of enzymes and receptors. Potential targets include:
Kinases: Such as PI3K, mTOR, and VEGFR-2, which are often targeted by thiazole-containing anticancer agents. researchgate.netnih.gov
Tubulin: Inhibition of tubulin polymerization is another established mechanism for thiazole-based anticancer drugs. nih.govacs.org
Topoisomerases: Thiazole derivatives have been developed as inhibitors of these essential DNA-regulating enzymes. researchgate.net
Cyclooxygenase (COX) enzymes: Relevant for anti-inflammatory applications. sciepub.com
Identifying novel molecular targets and elucidating the biological pathways modulated by this compound could unlock its therapeutic potential for a range of diseases, from cancer to inflammatory and neurodegenerative disorders. mdpi.com
Integration of Computational and Experimental Methodologies for Rational Design
The rational design of new analogues of this compound can be significantly accelerated by integrating computational and experimental techniques. sciepub.com Molecular docking and molecular dynamics simulations can predict how the compound and its derivatives bind to the active sites of various biological targets, providing insights into the specific molecular interactions that drive activity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate specific structural features with biological activity. imist.ma These computational models can guide the synthesis of new compounds by prioritizing candidates with the highest predicted potency and most favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This synergistic approach, where computational predictions are validated through experimental synthesis and biological testing, minimizes trial-and-error, saving time and resources in the drug discovery process. nih.gov
Investigation of Hybrid Thiazole-Based Architectures
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, offers a powerful approach to creating novel compounds with potentially synergistic or multi-target activities. acs.org Future research should explore the synthesis of hybrid molecules that incorporate the this compound scaffold.
This could involve linking the thiazole core to other biologically active heterocyclic systems, such as:
Quinoline (B57606) or Indole rsc.org
Pyrazole nih.gov
Pyrrole mdpi.com
Thiadiazole
Such hybrid architectures could lead to compounds with enhanced efficacy, reduced potential for drug resistance, or novel mechanisms of action. acs.orgmdpi.com This strategy has proven effective in developing multifunctional agents for complex diseases like cancer and infectious diseases. nih.gov
Expansion into Novel Non-Pharmacological Applications
Beyond its potential therapeutic uses, the unique electronic and structural features of this compound suggest it may have applications in materials science and agrochemistry. For example, related thiazole-based azo derivatives have been investigated as visible light-driven photoswitches, which are valuable in the development of smart materials and photopharmacology. acs.org
The thiazole ring is also a component of structures used in organic semiconductors, suggesting that derivatives of this compound could be explored for their electronic properties. researchgate.net Furthermore, the ability of some thiazole derivatives to inhibit enzymes like tyrosinase points to potential applications in the food industry to prevent enzymatic browning in fruits and vegetables. acs.org A significant challenge and opportunity lie in systematically screening the compound and its analogues for these and other non-pharmacological properties.
Addressing Research Gaps in Thiazole Chemistry
Several overarching research gaps need to be addressed to fully realize the potential of this compound and related compounds. A primary gap is the lack of comprehensive studies on the metabolic fate and toxicological profiles of polysubstituted thiazoles. Understanding how these molecules are processed in biological systems is crucial for any potential therapeutic application.
Furthermore, there is a need for more extensive Structure-Property Relationship (SPR) studies that correlate physical properties, such as photophysical characteristics and conductivity, with potential applications in materials science. The development of more robust and scalable synthetic methods remains a continuous challenge. Bridging these gaps will require a multidisciplinary approach, combining expertise in synthetic chemistry, medicinal chemistry, computational modeling, and materials science to unlock the full scientific value of this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-methyl-4-(4-nitrophenyl)-1,3-thiazole, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via cyclocondensation reactions involving brominated precursors and nitrophenyl derivatives. A typical approach involves refluxing a brominated thiazole intermediate (e.g., 5-bromo-4-phenylthiazol-2-amine) with nitrophenyl-substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Yield optimization requires careful control of stoichiometry (1:1 molar ratio of reactants) and purification via vacuum distillation or column chromatography (heptane/ethyl acetate mixtures) . Catalysts like CuBr may enhance bromination efficiency in intermediate steps .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- 1H NMR : Look for characteristic peaks: aromatic protons (δ 7.4–8.2 ppm for nitrophenyl and thiazole protons), methyl groups (δ 2.5–2.7 ppm), and absence of amine signals (δ < 5 ppm) to confirm cyclization .
- IR : Key stretches include C-Br (~550–600 cm⁻¹), NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹), and C=S (thiazole ring, ~650 cm⁻¹) . Discrepancies in these signals may indicate incomplete reactions or byproducts.
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Standard assays include:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated via broth microdilution .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits, comparing IC₅₀ values to reference drugs like ibuprofen .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess viability at 24–48 hours .
Advanced Research Questions
Q. How do crystallographic studies resolve contradictions in reported molecular geometries of thiazole derivatives?
X-ray crystallography reveals bond angles and torsional strains that influence biological activity. For example:
- Dihedral angles : In analogous compounds, the thiazole ring and nitrophenyl group form dihedral angles of ~36°–37°, affecting π-π stacking and solubility .
- Puckering parameters : Envelope conformations in fused rings (e.g., pyrrolidine-thiazole systems) are quantified using Cremer-Pople parameters (Q = 0.27–0.28 Å, φ = 74°–254°) .
Discrepancies in literature often arise from substituent effects (e.g., bromine vs. methyl groups) or solvent-induced polymorphism.
Q. What computational strategies (DFT, MD) predict the compound’s reactivity and interaction with biological targets?
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for nitro-thiazoles), indicating charge-transfer potential .
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2, PDB ID 5KIR). Key interactions include halogen bonds (Br···O) with catalytic residues and π-stacking with aromatic amino acids .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
Q. How do electronic effects of the nitro and bromo substituents influence regioselectivity in further functionalization?
- Nitro group : Strong electron-withdrawing effect directs electrophilic attacks to the meta position of the phenyl ring.
- Bromo group : Participates in halogen bonding, stabilizing transition states in SNAr reactions. For example, Suzuki coupling with boronic acids occurs selectively at the bromine site under Pd(PPh₃)₄ catalysis .
Competitive pathways (e.g., nitration vs. bromination) require monitoring via LC-MS to identify intermediates.
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may stem from assay conditions (e.g., pH, serum content). Validate via dose-response curves and replicate studies .
- Safety Protocols : Use fume hoods for handling brominated/nitrated compounds; PPE (gloves, goggles) required due to potential carcinogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
